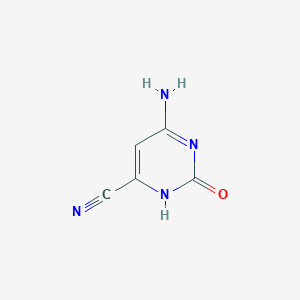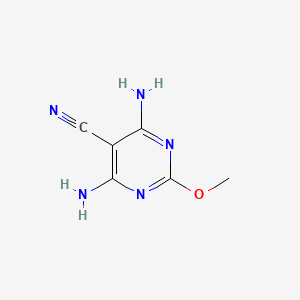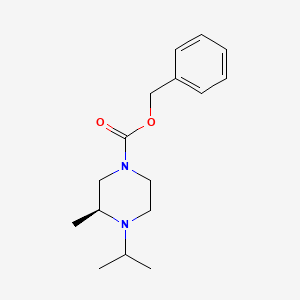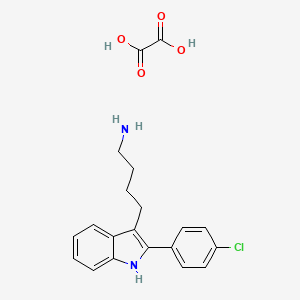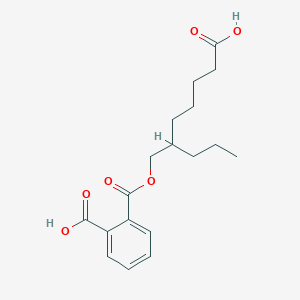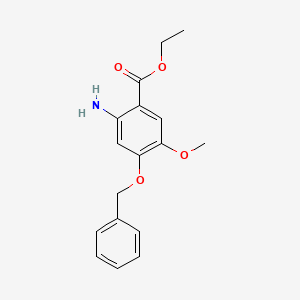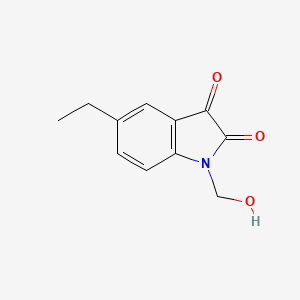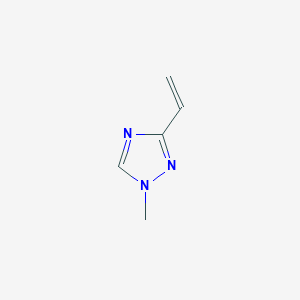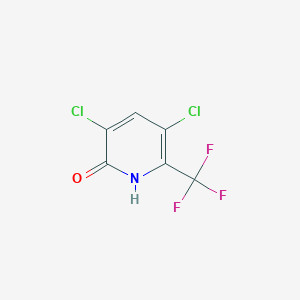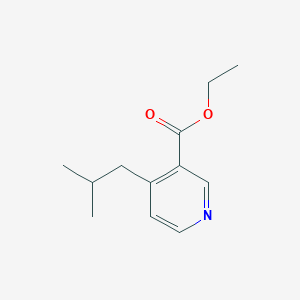
Ethyl4-isobutylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl4-isobutylnicotinate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings this compound is a derivative of nicotinic acid, which is a form of vitamin B3
Méthodes De Préparation
The synthesis of Ethyl4-isobutylnicotinate typically involves esterification reactions. One common method is the reaction of nicotinic acid with isobutyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
Ethyl4-isobutylnicotinate undergoes several types of chemical reactions:
Applications De Recherche Scientifique
Ethyl4-isobutylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to penetrate biological membranes.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl4-isobutylnicotinate involves its interaction with biological membranes. As an ester, it can easily penetrate lipid bilayers, making it an effective agent for delivering active compounds into cells. Once inside the cell, it can undergo hydrolysis to release nicotinic acid, which participates in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Ethyl4-isobutylnicotinate can be compared with other esters of nicotinic acid, such as methyl nicotinate and ethyl nicotinate. While all these compounds share similar chemical properties, this compound is unique due to its isobutyl group, which imparts distinct physical and chemical characteristics. This uniqueness makes it particularly useful in specific applications where other esters may not be as effective .
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Isobutyl nicotinate
These compounds are structurally similar but differ in their alkyl groups, which can influence their reactivity and applications .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 4-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11-8-13-6-5-10(11)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
Clé InChI |
GKRKMYFXKMNIFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN=C1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


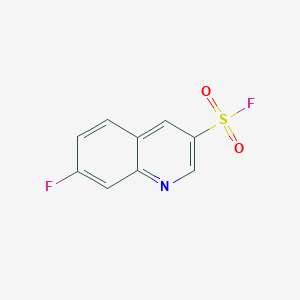
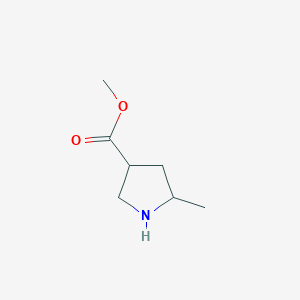
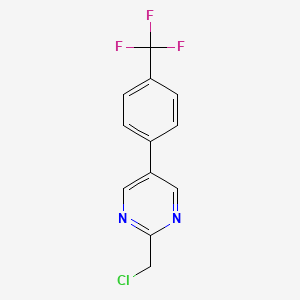
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
